

An In-depth Technical Guide to the Structure and Stereochemistry of 1-Cyclohexyltrimethylamine

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Compound of Interest

Compound Name: **1-Cyclohexyltrimethylamine**

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Introduction

1-Cyclohexyltrimethylamine, systematically known as N,N-dimethylcyclohexylmethanamine, is a tertiary amine with significant applications as a building block in organic synthesis and as a catalyst. Its structure, comprising a cyclohexane ring and a dimethylaminomethyl substituent, imparts specific stereochemical and reactive properties that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, structure, and stereochemical considerations of **1-Cyclohexyltrimethylamine**, offering insights into its conformational behavior and spectroscopic characterization.

Molecular Structure and Physicochemical Properties

1-Cyclohexyltrimethylamine is a saturated heterocyclic compound with the chemical formula C₉H₁₉N.^{[1][2][3]} The molecule consists of a cyclohexyl group bonded to a methylene bridge, which in turn is attached to a dimethylamino group. This structural arrangement results in a molecule with a distinct hydrophobic cyclohexyl moiety and a basic dimethylaminomethyl functional group.

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ N	[1] [2] [3]
Molecular Weight	141.26 g/mol	[1] [2] [3]
IUPAC Name	N,N-dimethylcyclohexylmethanamine e	[4]
Synonyms	1-Cyclohexyltrimethylamine, Cyclohexyl-N,N-dimethylmethanamine	[1] [2] [3]
CAS Number	16607-80-0	[1]

Synthesis of 1-Cyclohexyltrimethylamine

The synthesis of **1-Cyclohexyltrimethylamine** can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of cyclohexanecarboxaldehyde with dimethylamine.[\[5\]](#) This one-pot reaction is advantageous due to its operational simplicity and the avoidance of harsh reagents.[\[3\]](#)

An alternative and well-documented procedure involves the reduction of N,N-dimethylcyclohexanecarboxamide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[\[4\]](#) This method, detailed in Organic Syntheses, provides a reliable pathway to the target compound.

Experimental Protocol: Synthesis via Reduction of N,N-Dimethylcyclohexanecarboxamide[\[4\]](#)

Step 1: Preparation of Cyclohexanecarbonyl Chloride

- To 128 g (1.0 mole) of cyclohexanecarboxylic acid, add 179 g (1.5 moles) of thionyl chloride.
- Heat the mixture at 150°C for 1 hour.
- Add 200 ml of anhydrous benzene and distill until the vapor temperature reaches 95°C.

- Cool the mixture, add another 200 ml of anhydrous benzene, and continue distillation until the vapor temperature again reaches 95°C to yield cyclohexanecarbonyl chloride.

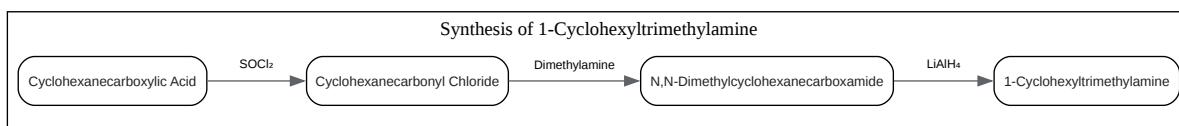
Step 2: Preparation of N,N-Dimethylcyclohexanecarboxamide

- In a three-necked flask cooled in an ice bath, place a solution of 135 g (3.0 moles) of anhydrous dimethylamine in 150 ml of anhydrous benzene.
- Slowly add the cyclohexanecarbonyl chloride from Step 1 to the vigorously stirred dimethylamine solution over approximately 2 hours.
- Stir the mixture at room temperature overnight.
- Add 200 ml of water, separate the layers, and extract the aqueous phase with two 100-ml portions of benzene.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.
- Remove the benzene by distillation, and distill the residue under reduced pressure to obtain N,N-dimethylcyclohexanecarboxamide.

Step 3: Reduction to **1-Cyclohexyltrimethylamine**

- In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place a solution of 38 g (1.0 mole) of lithium aluminum hydride in 1 l. of anhydrous ether.
- Slowly add a solution of 155 g (1.0 mole) of N,N-dimethylcyclohexanecarboxamide in 500 ml of anhydrous ether to the stirred suspension of LiAlH₄ at a rate that maintains gentle reflux.
- After the addition is complete, heat the mixture at reflux for 4 hours.
- Cool the flask in an ice bath and slowly add 70 ml of water with vigorous stirring.
- Add a cold solution of 200 g of sodium hydroxide in 500 ml of water.
- Steam distill the mixture until the distillate is neutral.

- Acidify the distillate with concentrated hydrochloric acid, separate the layers, and wash the ether layer with 10% hydrochloric acid.
- Combine the aqueous layers, make them strongly basic with sodium hydroxide, and extract with ether.
- Dry the ether extract over anhydrous potassium carbonate, remove the ether, and distill the residue to yield pure **1-Cyclohexyltrimethylamine**.



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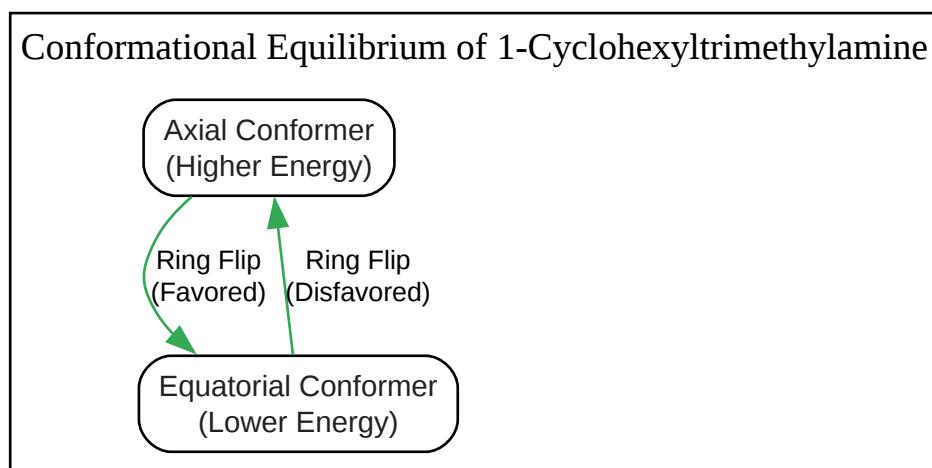
Caption: Synthesis pathway of **1-Cyclohexyltrimethylamine**.

Stereochemistry: A Focus on Conformational Isomerism

As **1-Cyclohexyltrimethylamine** does not possess a chiral center, its stereochemistry is primarily defined by the conformational isomers of the cyclohexane ring. The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain.^[6] For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium at room temperature through a process known as ring flipping.^{[7][8]}

The energetic preference for the equatorial position is due to the avoidance of steric strain, specifically 1,3-diaxial interactions.^[7] When a substituent is in the axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring.^[8] In the equatorial position, the substituent is directed away from the bulk of the ring, leading to a more stable conformation.

The magnitude of this preference, quantified by the "A-value" (the difference in Gibbs free energy, ΔG°), depends on the size of the substituent.^{[6][7]} While a specific A-value for the -CH₂N(CH₃)₂ group is not readily available in the literature, it is expected to be significant enough to strongly favor the equatorial conformation. The steric demand of the dimethylaminomethyl group would lead to considerable 1,3-diaxial interactions in the axial conformer.



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Caption: Conformational equilibrium of **1-Cyclohexyltrimethylamine**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of **1-Cyclohexyltrimethylamine**. While a publicly available, experimentally verified spectrum for **1-Cyclohexyltrimethylamine** is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted):

- Cyclohexyl Protons (11H): A series of complex multiplets would be expected in the range of approximately 0.8-1.8 ppm. The proton attached to the carbon bearing the substituent (C1) would likely appear as a multiplet at a slightly downfield position.

- Methylene Protons (-CH₂-N, 2H): A doublet would be expected, likely in the range of 2.0-2.5 ppm, due to coupling with the C1 proton of the cyclohexane ring.
- Methyl Protons (-N(CH₃)₂, 6H): A sharp singlet would be anticipated in the region of 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Predicted):

- Cyclohexyl Carbons: Signals for the six carbons of the cyclohexane ring would appear in the aliphatic region, typically between 25 and 45 ppm. The carbon attached to the substituent (C1) would be expected at the lower field end of this range.
- Methylene Carbon (-CH₂-N): This carbon would likely resonate in the range of 60-70 ppm.
- Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons would give rise to a single peak, expected around 45-50 ppm.

For comparison, the ¹H NMR spectrum of the closely related N,N-dimethylcyclohexylamine shows signals for the cyclohexyl protons as multiplets between 1.12 and 1.85 ppm and a singlet for the dimethylamino protons at approximately 2.27 ppm.[9] The ¹³C NMR spectrum of N,N-dimethylcyclohexylamine shows signals for the cyclohexyl carbons at 25.4, 26.4, and 31.9 ppm, the carbon attached to the nitrogen at 67.8 ppm, and the methyl carbons at 41.6 ppm.

Conclusion

1-Cyclohexyltrimethylamine is a valuable tertiary amine with a well-defined structure and predictable stereochemistry. Its synthesis is accessible through established methods such as the reduction of the corresponding amide or the reductive amination of the aldehyde. The stereochemistry of the molecule is dominated by the conformational equilibrium of the cyclohexane ring, with the bulky dimethylaminomethyl substituent overwhelmingly favoring the equatorial position to minimize steric strain. While detailed experimental spectroscopic data is not widely published, the expected NMR signals can be reliably predicted, facilitating its identification and characterization in research and development settings. This guide provides a foundational understanding of **1-Cyclohexyltrimethylamine** for scientists and professionals engaged in chemical synthesis and drug discovery.

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